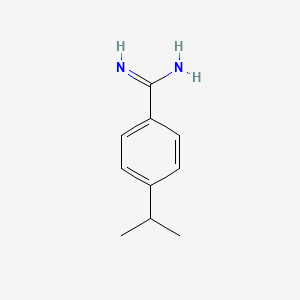

4-Isopropylbenzamidine

Description

Conceptual Framework of Amidines in Organic and Medicinal Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, where the R groups can be the same or different. researchgate.net They are essentially the imine analogues of amides. researchgate.net The simplest member of this class is formamidine, HC(=NH)NH₂. researchgate.net In the realm of organic chemistry, amidines are recognized for their unique reactivity, serving as valuable building blocks for the synthesis of a wide array of heterocyclic compounds. nih.gov Their preparation can be achieved through various methods, with the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether that is subsequently treated with ammonia, being a common route. researchgate.net

From a medicinal chemistry perspective, the amidine functional group is a prevalent pharmacophore found in numerous therapeutic agents. hygeiajournal.com This is largely due to their basicity; amidines are significantly more basic than amides and rank among the strongest uncharged bases. researchgate.net Protonation occurs at the sp²-hybridized nitrogen, resulting in a resonance-stabilized amidinium ion where the positive charge is delocalized over both nitrogen atoms. researchgate.net This cationic nature at physiological pH allows them to engage in crucial interactions, such as hydrogen bonding, with biological targets like enzymes and nucleic acids. Current time information in Bangalore, IN. The therapeutic applications of amidine-containing compounds are extensive, encompassing antimicrobial, antiviral, antifungal, and antiparasitic activities. Current time information in Bangalore, IN.

Structural Significance of Benzamidine (B55565) Derivatives in Chemical Biology

Benzamidine, with the formula C₆H₅C(NH)NH₂, is the simplest aryl amidine. rsc.org Its derivatives are of substantial interest in chemical biology, primarily due to their ability to act as reversible competitive inhibitors of serine proteases like trypsin. rsc.orgresearchgate.net The benzamidine moiety's structural resemblance to the side chain of arginine allows it to bind to the active site of these enzymes, effectively blocking substrate access. rsc.org This inhibitory action makes benzamidine and its derivatives invaluable tools in protein biochemistry, often used during protein purification to prevent degradation by endogenous proteases. rsc.org

The structural framework of benzamidine serves as a versatile scaffold in drug design. mdpi.com Modifications to the benzene (B151609) ring or the amidine group can modulate the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, benzamidine derivatives have been investigated for their potential in treating conditions where serine proteases are implicated, such as thrombosis and inflammation. researchgate.net The development of novel benzamidine analogues continues to be an active area of research, with studies focusing on their synthesis and evaluation as inhibitors for various therapeutic targets, including enzymes involved in periodontitis and other diseases. nih.govnih.gov

Overview of 4-Isopropylbenzamidine within Contemporary Chemical Research

The study of benzamidine and its derivatives has a long history rooted in their ability to inhibit proteases. Early research recognized the utility of simple benzamidines as tools for studying and purifying enzymes like trypsin. rsc.orgmesamalaria.org This foundational work paved the way for more complex investigations into the therapeutic potential of benzamidine-based compounds. Over the years, chemists have synthesized a vast number of derivatives to understand the structure-activity relationships (SAR) that govern their inhibitory activity. core.ac.uk For example, the substitution pattern on the phenyl ring has been shown to significantly influence the binding affinity and selectivity for different proteases. mesamalaria.org

Historically, research has also focused on incorporating the benzamidine scaffold into larger, more complex molecules to target specific diseases. Benzamidine derivatives have been explored as treatments for conditions caused by Porphyromonas gingivalis, a bacterium associated with periodontitis, by inhibiting its virulence factors known as gingipains. Furthermore, the development of bis-benzamidines, molecules containing two benzamidine groups, has been a strategy to enhance binding affinity and target DNA, leading to compounds with antimicrobial and antitumor properties. researchgate.netCurrent time information in Bangalore, IN. The synthesis of N-substituted benzamidines, such as N-isopropylbenzamidine, has been documented as a route to create precursors for more elaborate biologically active molecules. core.ac.uk

Current research involving the this compound scaffold primarily focuses on its use as a key building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The 4-isopropylphenyl group is incorporated into various molecular frameworks to explore its contribution to biological activity, often in the fields of antimicrobial and anticancer research.

One significant research trajectory involves the synthesis of complex benzimidazole (B57391) derivatives. For instance, 3,4-diamino-N-isopropylbenzamidine, a close derivative, is used as a key reagent in the oxidative coupling with aldehydes to form extended bis-benzimidazoles. researchgate.nethygeiajournal.com These resulting dicationic molecules have been screened for their activity against bacteria such as B. subtilis. researchgate.net Another area of active investigation is the creation of fused heterocyclic systems. A recent study detailed a four-step synthesis of 3-(4-isopropylphenyl)-6-substituted phenyl- researchgate.nethygeiajournal.comCurrent time information in Bangalore, IN.triazolo[3,4-b] hygeiajournal.comCurrent time information in Bangalore, IN.researchgate.netthiadiazoles starting from methyl 4-isopropylbenzoate. researchgate.net Several of these new compounds demonstrated noteworthy in vitro antibacterial and antifungal activity. researchgate.net

Furthermore, the 4-isopropylphenyl moiety is being incorporated into peptide-based structures. Research into Leu-Val based dipeptides has led to the synthesis of compounds like (S)-N-({(S)-1-[(4-Isopropylphenyl)amino]-3-methyl-1-oxobutan-2-yl})-4-methyl-2-(4-nitrophenylsulfonamido)pentanamide. nih.gov These novel dipeptide-carboxamide derivatives have been evaluated for their antimicrobial and antimalarial properties, with some showing significant inhibitory action in both in vitro and in vivo studies. nih.gov These research efforts underscore a clear trajectory: the use of the this compound scaffold and the broader 4-isopropylphenyl motif as a component in the rational design of new, biologically active agents. mdpi.com The isopropyl group is a lipophilic moiety that can influence the compound's interaction with hydrophobic pockets in target proteins, potentially enhancing potency and selectivity.

The table below summarizes the biological activity of representative compounds containing the 4-isopropylphenyl scaffold, highlighting the focus of current research.

| Compound Class | Specific Compound/Analogue | Target Organism/Cell Line | Observed Activity | Reference |

|---|---|---|---|---|

| Triazolo-Thiadiazole | 5a, 5c, 5h, 5i | Various bacteria and fungi | Significant antibacterial and antifungal activity | researchgate.net |

| Dipeptide-Carboxamide | 8c | C. albicans | MIC = 1.3 × 10⁻³ M | nih.gov |

| Dipeptide-Carboxamide | 8j | P. berghei (in vivo) | 61.90% parasite inhibition | nih.gov |

| Bis-Benzimidazole | 3b | B. subtilis | Active (specific data not provided) | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJOFUJDYGKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424871 | |

| Record name | 4-Isopropylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743417-63-2 | |

| Record name | 4-Isopropylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Isopropylbenzamidine and Analogues

De Novo Synthesis of 4-Isopropylbenzamidine

The creation of this compound from simple precursors can be accomplished through several reliable methods. These approaches primarily involve the transformation of the nitrile group of 4-isopropylbenzonitrile into the desired amidine functionality.

Imidate Ester Routes (Pinner Reaction)

The Pinner reaction is a cornerstone in the synthesis of amidines and proceeds in a two-step sequence. wikipedia.orgorganic-chemistry.org Initially, the nitrile, in this case, 4-isopropylbenzonitrile, is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imidate ester hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.orgnih.gov This intermediate is then subsequently reacted with ammonia to yield the target amidine. wikipedia.orgyoutube.com

Table 1: Representative Reaction Scheme for the Pinner Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 4-Isopropylbenzonitrile, Ethanol | Anhydrous HCl, Anhydrous solvent (e.g., diethyl ether) | Ethyl 4-isopropylbenzimidate hydrochloride |

| 2 | Ethyl 4-isopropylbenzimidate hydrochloride | Anhydrous Ammonia, Ethanol | This compound |

Nitrile Conversion Strategies

Beyond the classical Pinner reaction, direct conversion of nitriles to amidines is an area of active research, offering potentially more streamlined synthetic routes. One such approach involves the use of strong bases to deprotonate an amine, which then acts as a potent nucleophile to attack the nitrile carbon of 4-isopropylbenzonitrile. nih.govcore.ac.uk This method is particularly useful for the synthesis of N-substituted amidines.

Another strategy employs Lewis acids to activate the nitrile group, thereby facilitating the addition of an amine. mdpi.com Various Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) can be utilized to enhance the electrophilicity of the nitrile, allowing for the direct addition of ammonia or a primary amine. mdpi.com These methods can sometimes offer milder reaction conditions compared to the strongly acidic environment of the Pinner reaction.

Amine-Mediated Condensation Approaches

While less common for the direct synthesis of unsubstituted amidines from nitriles, amine-mediated condensation reactions are pivotal in the formation of certain amidine precursors and related heterocyclic systems. For instance, the reaction of an aldehyde with an amine can lead to the formation of an imine, which could then potentially be converted to an amidine through a series of subsequent chemical transformations, although this is not a standard direct route to benzamidines. More relevant to the synthesis of analogues, the condensation of 1,2-diamines with aldehydes or carboxylic acids is a fundamental method for constructing benzimidazole (B57391) rings, as will be discussed in a later section. nih.govorganic-chemistry.orgrsc.org

Synthesis of Structurally Modified this compound Derivatives

The core this compound structure can be elaborated to produce a wide array of analogues with potentially diverse chemical and biological properties. These modifications can involve substitution on the amidine nitrogen atoms, alterations to the benzene (B151609) ring, or the fusion of additional heterocyclic rings.

N-Substituted and Ring-Substituted Benzamidine (B55565) Analogues

The synthesis of N-substituted 4-isopropylbenzamidines can be readily achieved by modifying the classical Pinner reaction. Instead of using ammonia in the second step, a primary or secondary amine can be employed to react with the intermediate imidate ester. wikipedia.org This allows for the introduction of a wide variety of substituents on the amidine nitrogen.

Alternatively, direct reaction of 4-isopropylbenzonitrile with a primary amine in the presence of a strong base or a Lewis acid provides a more direct route to N-substituted amidines. nih.govcore.ac.ukmdpi.com The choice of method often depends on the nature of the amine and the desired substitution pattern.

For the synthesis of ring-substituted analogues, the starting material would be a correspondingly substituted 4-isopropylbenzonitrile. Standard electrophilic aromatic substitution reactions on cumene (isopropylbenzene) can be used to introduce a variety of functional groups onto the benzene ring prior to the introduction and conversion of the nitrile group.

Table 2: General Methodologies for N-Substituted 4-Isopropylbenzamidines

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Modified Pinner Reaction | 4-Isopropylbenzonitrile, Alcohol, Primary/Secondary Amine | 1. Anhydrous HCl2. Amine | N-Substituted this compound |

| Strong Base Activation | 4-Isopropylbenzonitrile, Primary Amine | Strong Base (e.g., n-BuLi, NaHMDS) | N-Substituted this compound |

| Lewis Acid Catalysis | 4-Isopropylbenzonitrile, Primary Amine | Lewis Acid (e.g., AlCl₃, ZnCl₂) | N-Substituted this compound |

Benzimidazole-Fused Systems Incorporating Isopropylbenzamidine Moiety

A significant class of structurally related compounds involves the fusion of a benzimidazole ring system with the 4-isopropylphenyl group. The most common and direct method for the synthesis of 2-(4-isopropylphenyl)-1H-benzo[d]imidazole involves the condensation of a 1,2-phenylenediamine with 4-isopropylbenzaldehyde or 4-isopropylbenzoic acid. nih.govorganic-chemistry.orgrsc.orgsemanticscholar.org

When using 4-isopropylbenzaldehyde, the reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the aromatic benzimidazole ring. nih.gov Various catalysts and oxidizing agents can be employed to facilitate this transformation. If 4-isopropylbenzoic acid is used, the reaction often requires a dehydrating agent or high temperatures to promote the condensation and cyclization. nih.gov

These synthetic strategies provide a versatile platform for creating a diverse library of benzimidazole derivatives containing the 4-isopropylphenyl moiety, which can be further modified at the benzimidazole nitrogen or on the benzene rings.

Table 3: Common Synthetic Routes to 2-(4-Isopropylphenyl)-1H-benzo[d]imidazole

| Starting Materials | Reagents/Conditions | Product |

| 1,2-Phenylenediamine, 4-Isopropylbenzaldehyde | Acid or base catalyst, often with an oxidizing agent (e.g., air, H₂O₂) in a suitable solvent. | 2-(4-Isopropylphenyl)-1H-benzo[d]imidazole |

| 1,2-Phenylenediamine, 4-Isopropylbenzoic acid | Dehydrating agent (e.g., polyphosphoric acid) or high temperatures. | 2-(4-Isopropylphenyl)-1H-benzo[d]imidazole |

Glycosylated Benzamidine Derivatives

The synthesis of glycosylated benzamidine derivatives is a sophisticated area of organic chemistry, aiming to combine the biological potential of benzamidines with the diverse functionalities of carbohydrates. These hybrid molecules have potential applications in medicinal chemistry and glycobiology. The synthetic strategies primarily revolve around the formation of a glycosidic bond between a sugar moiety and the benzamidine scaffold. This can be achieved through N-glycosylation, O-glycosylation, or the formation of C-glycoside analogues.

N-Glycosyl Benzamidines: The most direct approach to N-glycosyl benzamidines would involve the coupling of a glycosyl amine with a benzamidine derivative. However, the synthesis of N-glycosyl amides, a closely related class of compounds, often faces challenges such as low yields due to hydrolysis and loss of stereocontrol through anomerization of the glycosyl amine intermediate nih.gov. A more controlled, sequential synthesis has been proposed, starting from glycosyl azides. These azides are reduced to the corresponding glycosyl amines, which are then immediately acylated to form N-glycosyl amides nih.gov. A similar strategy could be envisioned for benzamidines, where an activated benzamidine precursor would be coupled with the freshly prepared glycosyl amine.

A common method for the synthesis of N-glycosyl amides and related structures involves the use of glycosyl azides as stable precursors. The azide can be reduced to the amine, for example using Adams' catalyst (PtO₂), and then reacted with an acylating or sulfonating agent nih.gov. This approach offers good stereocontrol at the anomeric center. Another strategy involves the Ritter-like reaction of protected sugars with nitriles in the presence of a Lewis acid like boron trifluoride etherate to form N-glycosyl amides researchgate.netopenaccesspub.org.

C-Glycosyl Benzamidine Analogues: C-glycosides are characterized by a carbon-carbon bond between the sugar and the aglycone, which offers greater stability towards enzymatic hydrolysis compared to O- or N-glycosides. The synthesis of C-glycosides often involves the reaction of a glycosyl donor with a nucleophilic carbon source. Strategies for C-glycoside synthesis include the coupling of (hetero)aryls to the ribosyl moiety and the use of glycosyl radicals beilstein-journals.orgrsc.org. For a C-glycosyl analogue of this compound, a synthetic route could involve the coupling of a suitable glycosyl donor with a functionalized 4-isopropylbenzene derivative that can act as a nucleophile, followed by the transformation of a substituent on the benzene ring into the amidine group.

| Glycosylation Strategy | Key Intermediates | Potential Challenges | Representative References |

| N-Glycosylation | Glycosyl amines, Glycosyl azides | Anomerization, Hydrolysis of intermediates | nih.govnih.gov |

| C-Glycosylation | Glycosyl radicals, Lithiated heterocycles | Stereocontrol at the anomeric carbon | beilstein-journals.orgrsc.org |

Sulfonamide and Benzamide Derivatives with Amidine Structures

The synthesis of sulfonamide and benzamide derivatives incorporating an amidine structure is of significant interest in medicinal chemistry, as these functional groups can impart a wide range of biological activities.

Sulfonamide Derivatives: The most common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base ijarsct.co.infrontiersrj.com. To prepare a sulfonamide derivative of a compound containing an amidine, one could start with an aminobenzamidine and react it with a sulfonyl chloride. Alternatively, a nitrobenzonitrile can be converted to the corresponding sulfonamide, followed by transformation of the nitrile group into an amidine. A general procedure involves dissolving the amine in a suitable solvent and adding the sulfonyl chloride and a base, such as sodium carbonate, to maintain an alkaline pH researchgate.net.

Modern synthetic methods also allow for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation, leveraging copper ligand-to-metal charge transfer acs.org. This could be a potential route for synthesizing sulfonamide analogues of benzamidine-containing carboxylic acids.

Benzamide Derivatives: The synthesis of benzamide derivatives typically involves the acylation of an amine with a benzoic acid derivative, often activated as an acid chloride or ester. For benzamide derivatives with amidine structures, a common approach is to start with a benzonitrile that has a nitro or amino group. The nitrile can be converted to the amidine, and the nitro or amino group can then be transformed into the desired amide. For instance, a nitro-substituted benzamide can be reduced to an aminobenzamide, which can then be further functionalized.

| Derivative Type | General Synthetic Method | Key Reagents | Representative References |

| Sulfonamide | Reaction of an amine with a sulfonyl chloride | Sulfonyl chloride, Amine, Base (e.g., Na₂CO₃) | ijarsct.co.infrontiersrj.comresearchgate.net |

| Benzamide | Acylation of an amine with a benzoic acid derivative | Carboxylic acid (or derivative), Amine, Coupling agent | researchgate.netnih.gov |

Metal-Amidine Complexation and Organometallic Synthesis

The nitrogen atoms of the amidine group possess lone pairs of electrons, making them excellent ligands for coordination with metal ions. This property is exploited in the synthesis of a wide range of organometallic complexes.

Synthesis of Borane Adducts of Isopropylbenzamidine

Amine-borane adducts are formed through a Lewis acid-base reaction between an amine and a borane source mdpi.com. The nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to the electron-deficient boron atom of the borane, which acts as a Lewis acid. A similar reaction is expected with amidines, where one of the nitrogen atoms can donate its lone pair to form a stable adduct with borane.

The synthesis of such adducts is typically carried out under anhydrous conditions. A common borane source is the borane-dimethyl sulfide complex (BH₃·SMe₂), which is a commercially available and easy-to-handle liquid mdpi.com. The reaction involves the substitution of the dimethyl sulfide ligand by the more basic amidine.

A general procedure would involve dissolving this compound in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, and then adding the borane-dimethyl sulfide complex. The reaction is often exothermic mdpi.com. The formation of the borane adduct can be confirmed by spectroscopic methods, particularly by ¹¹B NMR, which shows a characteristic signal for the NBH₃ moiety mdpi.com.

| Reactant 1 | Reactant 2 | Product | Key Features of Synthesis | Representative References |

| This compound | Borane dimethyl sulfide (BH₃·SMe₂) | This compound-borane adduct | Anhydrous conditions, Exothermic reaction | mdpi.comorganic-chemistry.orgacsgcipr.orgenergy.gov |

| Amine | Borane-THF | Amine-borane adduct | In situ generation of borane possible | acsgcipr.orgenergy.gov |

Coordination Chemistry with Transition Metals

Benzamidines and their derivatives can act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The amidine group can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms, or more commonly, in a bidentate chelating manner, forming a stable five-membered ring with the metal ion.

The synthesis of these complexes generally involves the reaction of a metal salt with the benzamidine ligand in a suitable solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the resulting complex.

For example, the synthesis of a copper(II) complex could involve adding an ethanolic solution of a benzamidine derivative to an aqueous solution of a copper(II) salt, such as copper(II) nitrate mdpi.com. The resulting complex can often be isolated as crystals by slow evaporation of the solvent. Similarly, cobalt(II) complexes can be prepared by reacting a cobalt(II) salt, like cobalt(II) chloride, with the amidine ligand mdpi.com.

The coordination of the amidine to the metal center can be confirmed by various spectroscopic techniques, including infrared (IR) spectroscopy, where a shift in the C=N stretching frequency is typically observed upon coordination. The definitive structure of these complexes is often determined by single-crystal X-ray diffraction.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of benzamidines is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Elucidation of Elementary Steps in Benzamidine Formation

A classic and widely used method for the synthesis of benzamidines from benzonitriles is the Pinner reaction nrochemistry.comorganic-chemistry.orgjk-sci.comnih.gov. The mechanism of the Pinner reaction has been well-studied and involves several key elementary steps.

The reaction is typically carried out by treating a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The key steps are as follows:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the nitrile by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. This forms a highly reactive nitrilium ion nih.gov.

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion.

Formation of the Pinner Salt: A subsequent proton transfer leads to the formation of an imino ester salt, commonly known as a Pinner salt nrochemistry.comorganic-chemistry.orgnih.gov.

Formation of the Amidine: The Pinner salt is then treated with ammonia or an amine. The ammonia or amine displaces the alkoxy group of the imino ester in a nucleophilic substitution reaction to form the corresponding amidine nrochemistry.com.

The Pinner reaction is versatile and can be applied to a wide range of aliphatic and aromatic nitriles nrochemistry.com. Variations of the Pinner reaction exist, including Lewis acid-promoted versions. For instance, trimethylsilyl triflate has been used as a Lewis acid to promote the reaction between nitriles and alcohols nih.gov. Additionally, amidines can be synthesized directly from nitriles and amines under the mediation of Lewis acids like TiCl₄ or SnCl₄ nih.gov. Strong bases can also be employed to activate amines for the direct addition to nitriles nih.gov.

| Reaction Step | Description | Key Intermediate | Representative References |

| 1. Nitrile Activation | Protonation or Lewis acid coordination to the nitrile nitrogen | Nitrilium ion | nih.gov |

| 2. Nucleophilic Addition | Attack of alcohol or amine on the activated nitrile carbon | Imino ester (Pinner salt) or tetrahedral intermediate | nrochemistry.comorganic-chemistry.org |

| 3. Amidine Formation | Displacement of the alkoxy group by ammonia/amine | Amidine | nrochemistry.com |

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms for the synthesis of this compound and its analogues is critically dependent on the identification and characterization of transient species, namely key intermediates and transition states. Understanding these species provides fundamental insights into reaction kinetics, potential energy surfaces, and pathways, which is essential for optimizing reaction conditions and improving yields. The identification process combines computational modeling with advanced spectroscopic techniques to map the transformation from reactants to products.

Key Intermediates in Amidine Synthesis

A prevalent and historically significant method for the synthesis of benzamidines is the Pinner reaction. wikipedia.orgresearchgate.net This reaction proceeds through a distinct and isolable intermediate, providing a clear example of a reaction pathway that can be studied in stages.

The reaction is initiated by treating a nitrile, in this case, 4-isopropylbenzonitrile, with an alcohol in the presence of a strong acid like hydrogen chloride. wikipedia.orgorganic-chemistry.org This acid-catalyzed nucleophilic addition of the alcohol to the nitrile group leads to the formation of an imino ester salt, commonly referred to as a Pinner salt. organic-chemistry.orgyoutube.comrroij.com This salt is the primary key intermediate in the Pinner synthesis pathway. These intermediates are generally crystalline solids that can be isolated before proceeding to the next step. rroij.com

The Pinner salt is electrophilic and readily reacts with ammonia or amines in a subsequent step to yield the final amidine hydrochloride. wikipedia.orgresearchgate.net The pathway involves the nucleophilic attack of ammonia on the imino ester carbon, followed by the elimination of an alcohol molecule to form the amidine.

In other modern synthetic approaches, such as transition-metal-catalyzed reactions, different types of intermediates are proposed. For instance, in copper-catalyzed reactions involving N-arylbenzamidines, proposed intermediates include copper-nitrogen adducts and metallacycles that form via C-H activation. nih.gov

Below is a table summarizing the key intermediates in the Pinner reaction pathway for the synthesis of this compound.

| Step | Reactants | Intermediate | Product of Step |

| 1 | 4-Isopropylbenzonitrile, Ethanol, HCl | Protonated Nitrile | Ethyl 4-isopropylbenzimidate hydrochloride (Pinner Salt) |

| 2 | Ethyl 4-isopropylbenzimidate hydrochloride, Ammonia | Tetrahedral Adduct | This compound hydrochloride |

Transition State Analysis

Transition states are ephemeral, high-energy configurations along the reaction coordinate that cannot be isolated. nih.gov Their structures and energies determine the activation barrier and, consequently, the rate of a reaction. The identification of transition states relies heavily on computational chemistry. nih.govnih.gov

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to model the reaction pathway from reactants to products. researchgate.netresearchgate.net These calculations can locate the lowest energy pathways and identify the geometry and energy of the transition states connecting reactants, intermediates, and products. nih.gov For the synthesis of amidines, computational studies can elucidate the energetics of steps such as the initial nucleophilic attack on the nitrile and the subsequent elimination stages. nih.govresearchgate.net

For example, in the reaction of amidines with azines, computational studies have been used to distinguish between different possible mechanisms, such as a concerted Diels-Alder pathway versus a stepwise addition/elimination pathway, by calculating the energy barriers of the respective transition states. nih.gov The rate-limiting step is identified as the one with the highest energy transition state. nih.gov

The following table presents hypothetical, yet representative, computational data for the key steps in the Pinner reaction, illustrating the relative energies that would be calculated to understand the reaction profile.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4-Isopropylbenzonitrile + Ethanol + H⁺ | 0.0 |

| TS1 | Transition state for alcohol attack on protonated nitrile | +15.2 |

| Intermediate 1 | Imino ester intermediate (protonated) | -5.8 |

| TS2 | Transition state for ammonia attack on imino ester | +12.5 |

| Intermediate 2 | Tetrahedral intermediate | -10.3 |

| TS3 | Transition state for alcohol elimination | +18.9 (Rate-Limiting Step) |

| Products | This compound + Ethanol (protonated) | -25.7 |

Note: The energy values are illustrative and serve to represent a typical energy profile for such a multi-step reaction.

Spectroscopic and Kinetic Identification Methods

While transition states are too short-lived to be observed directly, key intermediates can sometimes be detected and characterized using spectroscopic methods under specific conditions. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify intermediates if their concentration is sufficiently high and their lifetime is long enough. nih.gov

For reactions involving more complex analogues or catalytic cycles, transient-state kinetic and spectroscopic methods are powerful tools. nih.govresearchgate.net For instance, stopped-flow absorption spectroscopy can monitor the formation and decay of intermediates that have distinct electronic absorption bands, allowing for the determination of rate constants for individual steps in the reaction sequence. nih.gov Isotopic labeling studies, where specific atoms in a reactant are replaced with heavier isotopes (e.g., ¹⁵N), can provide further mechanistic insights by tracking the atoms through the reaction and through kinetic isotope effect studies. nih.govresearchgate.net

In the context of substituted benzamidines, kinetic investigations monitoring the reaction progress with different para-substituted starting materials can reveal electronic effects on the reaction rate, providing further evidence for the proposed mechanism and the nature of the rate-limiting transition state. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Molecular Geometry and Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision. nih.govnist.gov

Single-Crystal Diffraction Applications to 4-Isopropylbenzamidine and its Derivatives

A single-crystal X-ray diffraction study of this compound would provide definitive proof of its molecular structure. The process involves growing a high-quality crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as it is rotated in an X-ray beam. researchgate.net Although no specific crystal structure for this compound has been publicly deposited, studies on related compounds, such as 1,4-bis(4-amidinobenzyl)piperazine, demonstrate how this technique is applied to molecules containing the amidine group to elucidate complex structures. nih.gov Such an analysis of this compound would confirm the connectivity of the isopropyl and benzamidine (B55565) moieties.

Determination of Solid-State Conformations and Torsion Angles

The data from X-ray diffraction allows for the precise calculation of torsion angles, which describe the rotation around single bonds. nih.gov For this compound, key torsion angles would include the rotation of the isopropyl group relative to the benzene (B151609) ring and the orientation of the amidine group. This information is crucial for understanding the molecule's preferred conformation in the solid state, which is often the lowest energy arrangement. The planarity of the benzamidine group and the spatial orientation of the bulky isopropyl group would be clearly defined.

A hypothetical data table for key torsion angles that would be determined from such a study is presented below.

| Torsion Angle | Atoms Involved | Angle (°) |

| Isopropyl-Ring | C(methyl)-C(isopropyl)-C(ring)-C(ring) | Data not available |

| Amidine-Ring | N(amidine)-C(amidine)-C(ring)-C(ring) | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, crystallographic data reveals how molecules arrange themselves in a crystal lattice. researchgate.net This "crystal packing" is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. bohrium.comnih.gov For this compound, the amidine group is a strong hydrogen bond donor and acceptor. An X-ray analysis would identify these hydrogen bonding networks, which are expected to be the dominant force in its crystal packing. nih.gov Understanding these interactions is fundamental to predicting physical properties like melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), in solution. uobasrah.edu.iq It is an essential tool for confirming molecular structure and studying dynamic processes. mdpi.com

Proton (¹H) and Carbon (¹³C) NMR Assignments

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the isopropyl group (a doublet for the methyl groups and a septet for the single CH proton), the aromatic protons on the benzene ring (typically appearing as a set of doublets), and the protons on the amidine group (which may be broad due to exchange).

Similarly, a ¹³C NMR spectrum would show unique signals for each carbon atom in a distinct chemical environment. The number of signals would confirm the molecule's symmetry. The chemical shifts of the aromatic carbons and the amidine carbon would be particularly informative. While specific, experimentally verified assignments for this compound are not available in the reviewed literature, a representative table of expected NMR assignments is provided below based on general chemical shift principles. rsc.orgcore.ac.uk

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amidine Carbon | Data not available | Data not available |

| Aromatic C-H | Data not available | Data not available |

| Aromatic C-ipso (Amidine) | Data not available | Data not available |

| Aromatic C-ipso (Isopropyl) | Data not available | Data not available |

| Isopropyl CH | Data not available | Data not available |

| Isopropyl CH₃ | Data not available | Data not available |

| Amidine NH₂ | Data not available | Not applicable |

Variable-Temperature NMR Studies for Conformational Dynamics

Variable-temperature (VT) NMR is a technique used to study dynamic processes in molecules, such as the rotation around single bonds that leads to different conformations. nih.govnih.gov By recording NMR spectra at different temperatures, one can observe changes in the signals that correspond to these dynamic events. rsc.org For this compound, VT-NMR could potentially be used to study the rotational barrier of the C-N single bond within the amidine group or the rotation of the isopropyl group. At low temperatures, this rotation might slow down sufficiently on the NMR timescale to cause a splitting of the signals for the two methyl groups of the isopropyl substituent, which might be equivalent at room temperature. However, no such specific VT-NMR studies for this compound have been reported.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. msu.edu

The region between 4000 cm⁻¹ and 1450 cm⁻¹ of the IR spectrum, often referred to as the group frequency region, is particularly useful for identifying key functional groups. msu.edu Analysis of this region for this compound reveals distinct peaks corresponding to N-H, C-H (aromatic and aliphatic), and C=N bonds. The more complex fingerprint region, from 1450 cm⁻¹ to 600 cm⁻¹, provides a unique pattern of absorptions that can be used for definitive identification by comparison with a reference spectrum. msu.edu

Key vibrational modes and their corresponding absorption frequencies for this compound are detailed in the table below.

| Vibrational Mode | Functional Group | Wave Number (cm⁻¹) | Intensity |

| N-H Stretching | Amidine | 3400 - 3200 | Strong, Broad |

| C-H Stretching | Aromatic | 3100 - 3000 | Medium |

| C-H Stretching | Aliphatic (Isopropyl) | 2970 - 2870 | Strong |

| C=N Stretching | Amidine | ~1650 | Strong |

| C=C Stretching | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-H Bending | Isopropyl | ~1385 | Medium |

This table is generated based on typical absorption ranges for the specified functional groups.

The presence of a strong, broad band in the 3400-3200 cm⁻¹ range is indicative of the N-H stretching vibrations of the amidine group, with the broadening resulting from hydrogen bonding. The peaks just above and below 3000 cm⁻¹ are characteristic of aromatic and aliphatic C-H stretching, respectively. masterorganicchemistry.com A strong absorption around 1650 cm⁻¹ is a key indicator for the C=N double bond of the amidine functional group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. chemguide.co.ukuthsc.edu In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. chemguide.co.uk

For this compound (C₁₀H₁₄N₂), the molecular weight is 162.23 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at an m/z value of approximately 162.

Upon ionization, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments and neutral molecules. chemguide.co.uk The analysis of these fragments provides valuable information for structural elucidation. Common fragmentation pathways for aromatic compounds often involve the loss of stable neutral molecules or the cleavage of bonds adjacent to functional groups. libretexts.org The stability of the resulting carbocations or radical cations influences the relative abundance of the fragment ions observed in the spectrum. chemguide.co.uk

A plausible fragmentation pattern for this compound could involve the following key cleavages:

Loss of the Isopropyl Group: Cleavage of the bond between the benzene ring and the isopropyl group can result in the loss of a propyl radical (•C₃H₇), leading to a significant peak at m/z 119.

Loss of an Amino Group: Fragmentation involving the amidine group could lead to the loss of an amino radical (•NH₂), resulting in a fragment ion at m/z 146.

Formation of a Benzyl (B1604629) Cation: Cleavage of the C-C bond of the isopropyl group can lead to the formation of a stable secondary benzyl cation.

The table below summarizes the expected key ions in the mass spectrum of this compound.

| Ion | Formula | m/z (Mass-to-Charge Ratio) | Proposed Identity |

| [M]⁺ | [C₁₀H₁₄N₂]⁺ | 162 | Molecular Ion |

| [M-15]⁺ | [C₉H₁₁N₂]⁺ | 147 | Loss of a methyl radical (•CH₃) |

| [M-43]⁺ | [C₇H₇N₂]⁺ | 119 | Loss of an isopropyl radical (•C₃H₇) |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion |

This table presents a theoretical fragmentation pattern based on common fragmentation rules in mass spectrometry.

The precise molecular mass can be determined with high accuracy using high-resolution mass spectrometry (HRMS), which helps to confirm the elemental composition of the parent molecule and its fragments. ucsf.edurockefeller.edu

Structure Activity Relationship Sar and Ligand Design Principles

Core Structure-Activity Relationships of 4-Isopropylbenzamidine Scaffolds

A systematic investigation into the SAR of this compound would involve the synthesis and biological evaluation of a series of analogs to determine the contributions of different structural features to its activity.

The biological recognition of benzamidine-based inhibitors by their target enzymes, typically serine proteases, is a well-established principle. The positively charged amidinium group is known to interact with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes. The phenyl ring provides a scaffold for further interactions within the binding site.

In the case of this compound, the isopropyl group at the 4-position would be expected to interact with a hydrophobic region of the S1 pocket. The size and lipophilicity of this group would be critical determinants of binding affinity and selectivity. A systematic SAR study would involve modifying this substituent to probe the limits of the hydrophobic pocket. For instance, replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups, as well as introducing polar or hydrogen-bonding functionalities, would provide valuable insights into the steric and electronic requirements for optimal biological recognition. However, no specific studies detailing the influence of such substituents on the this compound core have been found.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a molecule. It is a valuable tool for optimizing lead compounds. The position of substituents on the benzamidine (B55565) ring can significantly impact ligand efficiency.

For the this compound scaffold, moving the isopropyl group to the 2- or 3-position would likely have a profound effect on its interaction with the target enzyme and, consequently, its ligand efficiency. A substituent at the 4-position generally extends into the S1 pocket, whereas substituents at the 2- and 3-positions would probe different regions of the binding site. A comparative study of these positional isomers would be necessary to understand the optimal placement of the isopropyl group for maximizing ligand efficiency. Unfortunately, the scientific literature does not currently contain such comparative data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a predictive QSAR model for this compound derivatives, a dataset of compounds with varying substituents and their corresponding biological activities would be required. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms could then be employed to build a model that can predict the activity of novel, unsynthesized analogs. Such a model would be an invaluable tool for prioritizing synthetic efforts and designing more potent compounds. At present, no QSAR models specifically developed for a series of this compound analogs are available in the literature.

The predictive power of a QSAR model relies on the appropriate selection of molecular descriptors that capture the physicochemical properties relevant to biological activity. For benzamidine-based inhibitors, key descriptors often include:

Hydrophobic parameters (e.g., logP, molar refractivity): These describe the lipophilicity of the molecule, which is crucial for its interaction with hydrophobic pockets in the enzyme.

Electronic parameters (e.g., Hammett constants, atomic charges): These quantify the electronic effects of substituents, which can influence binding affinity and reactivity.

Steric parameters (e.g., Taft steric parameters, molecular volume): These account for the size and shape of the molecule, which are critical for its fit within the binding site.

A robust QSAR model for this compound derivatives would need to integrate a combination of these descriptors to accurately capture the structure-activity landscape.

Scaffold Hopping and Chemotype Diversification Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a lead compound with a chemically different but functionally equivalent scaffold. This approach is used to explore new chemical space, improve physicochemical properties, and circumvent existing patents.

For a lead compound based on the this compound scaffold, several scaffold hopping strategies could be envisioned. These might include replacing the phenyl ring with other aromatic or heteroaromatic systems, or replacing the amidine group with other basic functionalities that can mimic its interaction with the target enzyme. The goal would be to identify novel chemotypes that retain the desired biological activity while offering improved drug-like properties. However, there are no published examples of scaffold hopping strategies that have specifically utilized this compound as a starting point.

Exploration of Novel Backbones while Maintaining Activity

A key strategy in ligand design is the modification of the molecular backbone or scaffold to enhance desired properties while preserving the essential interactions required for biological activity. One such advanced approach involves creating multivalent inhibitors from a monovalent ligand like benzamidine. nih.govnih.gov This strategy explores novel backbones by linking multiple benzamidine units together, often using polyethylene glycol (PEG) linkers of varying lengths. nih.gov

The rationale is that multivalency can significantly enhance the inhibitory potency by increasing the effective local concentration of the inhibitor near the target enzyme, such as plasmin. nih.govd-nb.info Research into this area has demonstrated a clear structure-activity relationship concerning the valency (the number of benzamidine units) and the length of the linker connecting them. nih.gov

Key findings from these explorations include:

Effect of Valency : Increasing the number of benzamidine moieties on a single scaffold (i.e., increasing valency from monovalent to bivalent or trivalent) leads to stronger inhibition. d-nb.info This is attributed to an enhanced statistical rebinding effect, where the close proximity of multiple inhibitor groups promotes re-association with the enzyme's active site. d-nb.info

Effect of Linker Length : Shorter linker lengths between the benzamidine units generally result in improved inhibition. nih.govd-nb.info This is because shorter linkers minimize the associated entropic penalty upon binding and further increase the effective local concentration of the inhibitor. nih.gov

This exploration of multivalent backbones serves as a powerful example of how novel scaffolds can be designed to dramatically improve the potency of a known inhibitor. nih.govnih.gov

| Compound Name | Valency | Linker | Inhibition Constant (Ki) in µM | Relative Potency (rp) | Relative Potency per Unit (rp/n) |

|---|---|---|---|---|---|

| AMB (Aminobenzamidine) | Monovalent | - | 130.8 ± 15.9 | - | - |

| Bis-dPEG2-AMB | Bivalent | dPEG2 | 55.3 ± 5.3 | 2.4 | 1.2 |

| Bis-dPEG4-AMB | Bivalent | dPEG4 | 76.2 ± 10.7 | 1.7 | 0.9 |

| Bis-dPEG8-AMB | Bivalent | dPEG8 | 101.4 ± 14.1 | 1.3 | 0.6 |

| Tri-PEG1-AMB | Trivalent | PEG1 | 10.7 ± 3.6 | 12.2 | 4.1 |

| Tri-PEG12-AMB | Trivalent | PEG12 | 241.9 ± 34.6 | 0.5 | 0.2 |

Bioisosteric Replacements in Benzamidine Derivatives

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. ctppc.orgufrj.br This is done to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity while maintaining the desired biological activity. ufrj.brdrughunter.com Bioisosteres are broadly classified as classical (groups with similar size, shape, and electronics) and non-classical (structurally distinct groups that produce similar biological effects). drughunter.com

In the context of benzamidine derivatives, the positively charged amidine group is often crucial for binding to target proteins, particularly serine proteases. However, this functional group can also present challenges. Therefore, bioisosteric replacement is a frequently employed strategy. nih.gov

Common bioisosteric replacements for amide and amidine functionalities include various heterocyclic rings. drughunter.comnih.gov These replacements can offer improved metabolic stability, better membrane permeability, and enhanced bioavailability. nih.gov Examples of heterocycles used as amide bioisosteres include:

1,2,3-Triazoles

Oxadiazoles (e.g., 1,2,4- and 1,3,4-isomers)

Imidazoles

Tetrazoles

Pyrazoles

Lead Optimization Principles Applied to this compound Derivatives

Lead optimization is the iterative process in drug discovery that aims to transform a promising lead compound (like a derivative of this compound) into a clinical candidate. patsnap.comdanaher.com This phase involves synthesizing and testing analogs of the lead to improve its characteristics, including efficacy, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. patsnap.combiobide.com The overarching goal is to maximize the therapeutic potential while minimizing potential adverse effects. patsnap.com

Strategies for Potency and Selectivity Enhancement

A primary focus of lead optimization is to increase a compound's potency and its selectivity for the intended target over other related targets. criver.com

Potency Enhancement : Potency is a measure of the drug concentration required to produce an effect. Strategies to improve it often involve modifying the lead structure to achieve stronger or more optimal binding interactions with the target. This can be achieved by adding functional groups that can form additional hydrogen bonds, ionic bonds, or hydrophobic interactions. The multivalent approach, which increases the effective concentration of the inhibitor, is also a powerful strategy for enhancing potency. nih.govd-nb.info

Selectivity Enhancement : Selectivity is crucial for minimizing off-target side effects. It is achieved by exploiting differences between the target and off-target proteins. Structure-based design is a key tool here; by analyzing the 3D structures of both the intended target and related proteins, chemists can design modifications that favor binding to the desired target. nih.gov For example, a substituent might be introduced that fits into a specific pocket in the target protein but causes a steric clash in the active site of an off-target protein. mdpi.com Extending a molecule's structure to interact with unique regions of the active site can also be beneficial for improving both potency and selectivity. mdpi.com

Rational Design Approaches in Benzamidine Lead Series

Rational drug design utilizes knowledge of a biological target to discover and develop new medications, moving away from traditional trial-and-error screening. nih.govslideshare.net This approach is central to modern lead optimization and relies heavily on computational methods. patsnap.comparssilico.com

Two primary strategies in rational design are:

Structure-Based Drug Design (SBDD) : This approach is used when the three-dimensional structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. nih.govazolifesciences.com With this structural information, computational tools like molecular docking can be used to predict how different analogs of a this compound lead series will bind to the target. danaher.com This allows researchers to visualize the binding mode and prioritize the synthesis of compounds predicted to have the most favorable interactions, accelerating the optimization process. azolifesciences.com

Ligand-Based Drug Design (LBDD) : When the structure of the target is unknown, LBDD methods are employed. These approaches use the knowledge of other molecules (ligands) that are known to bind to the target. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are used to build computational models that correlate the chemical structures of known active compounds with their biological activities. parssilico.com These models can then be used to predict the activity of new, untested benzamidine derivatives, guiding the design of more potent compounds.

By integrating these rational design approaches, the lead optimization process for a series like this compound derivatives becomes more efficient and focused, increasing the probability of developing a successful drug candidate. nih.govparssilico.com

A comprehensive review of available scientific literature did not yield specific research findings on "this compound" corresponding to the detailed outline provided. While general information exists for the biological targets and mechanisms listed, data directly implicating this compound in these specific interactions, such as its mechanism of topoisomerase inhibition, specific protease inhibition, modulation of lipoxygenase and cyclooxygenase, kinase activity modulation, or its interaction with DNA minor groove binding proteins, is not present in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this specific chemical compound. The creation of content for the specified sections and subsections without supporting data would not meet the required standards of accuracy and would be speculative.

Molecular Interactions and Biological Target Engagement Studies

Ligand-Protein Binding Characterization

Receptor Agonism/Antagonism

There is currently a lack of publicly available scientific literature detailing the specific agonistic or antagonistic activities of 4-Isopropylbenzamidine on receptors such as the Cannabinoid Receptor 2 (CB2) or various calcium channels. While the amidine functional group is present in many biologically active molecules, the specific effects of the 4-isopropyl substitution on the benzamidine (B55565) core in relation to these receptors have not been characterized in accessible research.

Elucidation of Molecular Recognition Features

A detailed understanding of how this compound interacts with biological targets at a molecular level requires specific binding studies. The benzamidine moiety is known to participate in hydrogen bonding and ionic interactions due to the presence of the nitrogen-containing functional group. The isopropyl group, being a nonpolar aliphatic substituent, would be expected to engage in hydrophobic interactions. libretexts.orgnih.govnih.gov These types of interactions are fundamental to the stability of protein-ligand complexes. nih.gov However, without co-crystal structures or detailed computational modeling studies specific to this compound, the precise nature of its hydrogen bonding networks and the extent of its hydrophobic interactions with any particular biological target remain speculative.

Chemical Biology Applications in Target Identification and Pathway Deconvolution

The application of small molecules as tools in chemical biology is a well-established field for identifying and validating new drug targets and for dissecting complex biological pathways. nih.govsciltp.com

Use as Molecular Probes for Biological Systems

Molecular probes are essential for studying biological systems. There is no readily available information to suggest that this compound has been developed or utilized as a molecular probe. The development of a molecular probe typically involves extensive characterization of its selectivity and mechanism of action, which does not appear to have been publicly disclosed for this compound.

Phenotypic Screening Follow-up and Target Validation

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target. nih.gov Following a successful phenotypic screen, significant effort is dedicated to identifying the molecular target of the active compound. nih.govpharmafeatures.com There are no public records of this compound being identified as a hit in a phenotypic screen or of any subsequent target validation studies.

Computational Chemistry and in Silico Methodologies

Molecular Docking and Scoring for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are then used to estimate the binding affinity of the predicted poses.

In the context of 4-Isopropylbenzamidine, molecular docking would be employed to predict its binding mode within the active sites of target proteins, such as trypsin or factor Xa. The benzamidine (B55565) moiety is known to form key interactions with the aspartate residue in the S1 pocket of these enzymes. Docking studies would aim to elucidate the specific orientation of the 4-isopropyl group and its contribution to binding affinity and selectivity. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by running docking algorithms to generate various binding poses. The results would be analyzed to identify the most energetically favorable conformation, detailing interactions like hydrogen bonds and hydrophobic contacts.

Table 1: Hypothetical Molecular Docking Results for this compound with Trypsin

| Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| AutoDock Vina | -7.8 | Asp189, Ser190, Gly219 | Hydrogen bonds, Salt bridge |

| Glide | -8.2 | Asp189, Ser190, Phe41 | Hydrogen bonds, Pi-cation |

| GOLD | -7.5 | Asp189, Gly216, Trp215 | Hydrogen bonds, Hydrophobic |

Note: The data in this table is hypothetical and serves as an example of typical molecular docking output.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound could serve as a scaffold or a query molecule in virtual screening campaigns. By searching for compounds with similar shape and chemical features, researchers can identify novel potential inhibitors of a target protein. This approach has been successfully used to discover new inhibitors for various targets, including factor Xa. nih.gov The process would involve creating a 3D model of this compound and using it to screen vast chemical databases for molecules with a high degree of similarity.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

MD simulations can be used to study the dynamic stability of the predicted binding poses of this compound within a target's active site. Starting from a docked complex, a simulation can reveal how the ligand and protein atoms move and interact over a period of nanoseconds to microseconds. This analysis can confirm the stability of key interactions and identify any conformational changes that occur upon binding. For benzamidine derivatives, MD simulations have been used to understand the complete binding process and the associated kinetics. nih.gov

Both ligands and proteins are flexible molecules that exist as an ensemble of different conformations. MD simulations allow for the exploration of these conformational ensembles. For this compound, simulations in solution can reveal its preferred conformations and the energy barriers between them. When bound to a protein, the simulations can show how the protein's flexibility accommodates the ligand and how the ligand's conformational freedom is restricted upon binding.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules at the atomic level.

QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic properties of this compound. This includes determining the molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO). These properties are crucial for understanding the molecule's reactivity and its ability to interact with a biological target. For instance, the electrostatic potential calculated by QM methods can highlight regions of the molecule that are likely to participate in electrostatic interactions, a key feature of benzamidine binding to serine proteases. Such calculations provide a fundamental understanding of the molecule's chemical behavior and can be used to rationalize its biological activity. rsc.orgrsc.org

Predictive Modeling in Drug Discovery and Chemical Space Exploration

The benzamidine moiety is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This makes this compound an interesting starting point for drug discovery. Predictive modeling, encompassing chemoinformatics and artificial intelligence, plays a crucial role in exploring the vast chemical space around such scaffolds to identify promising drug candidates. chemrxiv.orgnih.gov

Chemoinformatics applies computational methods to analyze and manage large sets of chemical data, which is essential for designing compound libraries. hilarispublisher.comnih.gov In the context of this compound, chemoinformatics tools can be used to design a focused library of derivatives with a high probability of biological activity.

The process often involves:

Scaffold-based enumeration: Starting with the this compound core, virtual libraries are generated by systematically adding a wide variety of substituents at different positions.

Diversity analysis: To ensure broad coverage of chemical space, the designed library is analyzed for structural diversity using molecular fingerprints and other descriptors. This helps avoid redundancy and increases the chances of finding novel hits. nih.gov

Property filtering: The virtual compounds are filtered based on predicted physicochemical properties (e.g., molecular weight, lipophilicity) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to ensure drug-likeness. nih.gov

This rational approach to library design allows researchers to prioritize the synthesis of compounds that are most likely to have favorable biological and pharmacokinetic properties, saving significant time and resources. researchgate.net

Machine learning (ML) and artificial intelligence (AI) are revolutionizing de novo drug design by enabling the generation of novel molecular structures with desired properties. nih.govfrontiersin.org For a scaffold like this compound, these technologies can be used to explore new chemical motifs and optimize lead compounds. schrodinger.com

Generative Models: Techniques like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on large databases of known molecules to "learn" the rules of chemical structure and synthesis. frontiersin.org These models can then generate novel molecules based on the this compound scaffold that are predicted to be active against a specific biological target.

Reinforcement Learning (RL): RL agents can be designed to generate molecules that optimize multiple objectives simultaneously, such as binding affinity to a target protein, synthetic accessibility, and desirable ADMET properties. arxiv.org The agent learns through a system of rewards, progressively designing better molecules through iterative cycles. arxiv.org

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of newly designed derivatives of this compound, allowing for rapid virtual screening of large libraries.

By integrating these AI and ML methods, researchers can move beyond simple modifications of a known scaffold and explore entirely new regions of chemical space, accelerating the discovery of innovative therapeutics. schrodinger.com

Perspectives and Future Research Directions

Development of Next-Generation Synthetic Strategies for Complex Benzamidine (B55565) Architectures

The synthesis of benzamidine derivatives has traditionally relied on established methods like the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile, followed by reaction with ammonia. nih.gov This two-step process, while effective, requires strictly anhydrous conditions. nih.gov Another classical approach proceeds through the formation of an amidoxime intermediate from a nitrile and hydroxylamine, which is then reduced. nih.govgoogle.com

Future synthetic strategies are focused on overcoming the limitations of these traditional routes to enable the creation of more complex and diverse benzamidine-based molecules. Key areas of development include:

Catalyst-Driven Methodologies: Modern synthetic chemistry is increasingly employing catalysts to enhance efficiency and selectivity. The use of ionic liquid-supported nano-metal catalysts for the hydrogenation of benzamidoxime to benzamidine represents a greener and more efficient approach, with the catalyst being recoverable and highly active. google.comgoogle.com Copper-catalyzed multicomponent reactions are also emerging as a powerful tool for the one-pot synthesis of N-sulfonylamidines from alkynes, sulfonyl azides, and amines, offering a direct and atom-economical route to complex amidine structures.

One-Pot Reactions: The development of one-pot, multicomponent reactions is a significant advance. These methods allow for the assembly of complex molecules from simple precursors in a single reaction vessel, saving time, resources, and reducing waste. For example, novel amidines have been synthesized through the uncatalyzed, one-pot interaction of alicyclic amines, cyclic ketones, and electrophilic azidoquinolones. nih.gov

Diversity-Oriented Synthesis: Future strategies will focus on developing synthetic routes that allow for the rapid generation of large libraries of structurally diverse benzamidine derivatives. This is crucial for screening and identifying compounds with novel biological activities. Methodologies that tolerate a wide range of functional groups on both the nitrile and amine precursors are highly sought after. researchgate.net

These next-generation strategies will be instrumental in building complex molecular architectures around the 4-isopropylbenzamidine core, enabling a more thorough exploration of its structure-activity relationships.

Advancements in Biophysical Techniques for High-Resolution Interaction Analysis

Understanding how a molecule like this compound interacts with its biological target is fundamental to drug discovery. Advancements in biophysical techniques are providing unprecedented, high-resolution insights into these molecular interactions. These methods are crucial for confirming target engagement, elucidating the mechanism of action, and guiding the rational design of more potent and selective compounds.

Future research will leverage a suite of sophisticated biophysical tools to characterize the binding of this compound derivatives to their targets.

Table 1: Biophysical Techniques for Analyzing Compound-Target Interactions

| Technique | Principle | Information Obtained | Application in Benzamidine Research |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when a ligand (e.g., this compound) binds to an immobilized target protein. | Binding affinity (KD), kinetics (kon, koff), and specificity of the interaction in real-time. | To quantify the binding of this compound derivatives to target proteases and assess how structural modifications affect binding kinetics. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a target protein in solution. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH, entropy ΔS) of the interaction. | To provide a complete thermodynamic profile of the binding event, revealing the driving forces (e.g., hydrogen bonds, hydrophobic interactions) behind the affinity of this compound for its target. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atomic nuclei (e.g., ¹H, ¹⁵N) in the target protein upon ligand binding. | Identification of the binding site on the protein, structural changes induced by binding, and determination of binding affinity. | To map the specific amino acid residues in the active site of a protease that interact with the this compound scaffold. |

| X-ray Crystallography | Determines the three-dimensional atomic structure of a protein-ligand complex by analyzing the diffraction pattern of X-rays passing through a crystal of the complex. | Provides a high-resolution, static picture of the binding mode, including specific intermolecular contacts like hydrogen bonds and salt bridges. | To visualize the precise orientation of this compound within the S1 specificity pocket of a serine protease, confirming the salt bridge formation with conserved aspartate residues. |

By combining these techniques, researchers can build a comprehensive picture of the molecular interactions underpinning the biological activity of this compound derivatives, facilitating more effective lead optimization.

Integration of Multi-Omics Data in Chemical Biology Research with Benzamidine Probes

Chemical probes are small molecules used to study biological systems. A well-characterized derivative of this compound could serve as such a probe to investigate the function of specific enzymes, like serine proteases, within a complex cellular environment. The future of this research lies in integrating multi-omics data to gain a holistic understanding of a probe's effects.

Multi-omics combines data from various "-omics" fields to create a comprehensive view of cellular processes:

Genomics: Studies the complete set of DNA.

Transcriptomics: Analyzes the complete set of RNA transcripts.

Proteomics: Investigates the entire complement of proteins.

Metabolomics: Examines the complete set of small-molecule metabolites.

By treating cells with a this compound-based probe and subsequently analyzing changes across these different omics layers, researchers can move beyond single-target effects. This integrated approach can reveal the downstream consequences of inhibiting a specific target, identify potential off-target effects, and uncover novel biological pathways influenced by the compound. For instance, a proteomics-based approach was successfully used to identify that bengamides, a class of natural products, inhibit methionine aminopeptidases by observing changes in protein processing on two-dimensional gels. nih.gov A similar strategy with a benzamidine probe could uncover new substrates or pathways regulated by a target protease, thereby providing a deeper understanding of its biological role and suggesting new therapeutic applications.

Exploration of this compound Scaffolds in Emerging Therapeutic Areas

The established role of benzamidine as a serine protease inhibitor has led to its incorporation in drugs like the anticoagulant dabigatran. wikipedia.orgwikipedia.org However, the versatility of the benzamidine scaffold, and by extension the this compound framework, suggests its potential utility in a range of emerging therapeutic areas beyond hemostasis.

Future research will likely focus on synthesizing and screening libraries of this compound derivatives against targets implicated in various complex diseases.

Table 2: Potential Therapeutic Areas for Benzamidine Scaffolds

| Therapeutic Area | Rationale and Key Targets | Representative Research |

| Oncology | Many proteases are involved in tumor growth, invasion, and metastasis. Additionally, other enzyme classes are key cancer targets. Potential targets include histone deacetylases (HDACs) and vascular endothelial growth factor receptor-2 (VEGFR-2). | N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, showing activity against various cancer cell lines. nih.govresearchgate.net Other research has focused on developing sulfonamide derivatives as VEGFR-2 inhibitors for anti-angiogenic therapy. mdpi.com |

| Inflammation | Inflammatory processes are mediated by enzymes such as cyclooxygenases (COX). Developing inhibitors with improved gastrointestinal safety profiles is a key goal. | Novel benzamide derivatives have been designed as non-ulcerogenic anti-inflammatory agents that target COX enzymes. nih.gov |

| Neurodegenerative Diseases | Pathologies like Alzheimer's disease involve complex pathways, including the aggregation of amyloid-beta (Aβ) peptides and the activity of enzymes like cholinesterases. | In silico and in vitro studies have identified various small molecules, including flavonoid and piperidine derivatives, as potential inhibitors of cholinesterase or Aβ aggregation, highlighting the search for new scaffolds for these diseases. nih.gov |